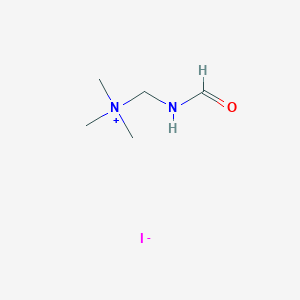
Potassium, (trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium, (trimethylsilyl)-, also known as potassium bis(trimethylsilyl)amide, is a chemical compound with the formula ((CH₃)₃Si)₂NK. It is a strong, non-nucleophilic base widely used in organic synthesis. The compound is characterized by its high solubility in organic solvents and its ability to act as a base catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium bis(trimethylsilyl)amide is typically prepared by the reaction of hexamethyldisilazane with potassium metal or potassium hydride. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The process involves heating the mixture until the potassium melts, followed by vigorous stirring .
Industrial Production Methods
In industrial settings, the preparation of potassium bis(trimethylsilyl)amide may involve the use of more scalable methods, such as the reaction of hexamethyldisilazane with potassium amide or potassium hydride. These methods are designed to minimize the handling of pyrophoric materials and to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium bis(trimethylsilyl)amide undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding anions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a base to facilitate the substitution of leaving groups.
Common Reagents and Conditions
The compound is often used in combination with solvents like tetrahydrofuran, toluene, and N,N-dimethylethylamine. These solvents help to stabilize the reaction intermediates and improve the overall reaction efficiency .
Major Products Formed
The major products formed from reactions involving potassium bis(trimethylsilyl)amide depend on the specific reaction conditions and substrates used. Common products include silylated derivatives and deprotonated intermediates .
Scientific Research Applications
Potassium bis(trimethylsilyl)amide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, where it helps to deprotonate specific functional groups without interfering with other parts of the molecule.
Medicine: It is employed in the synthesis of pharmaceutical intermediates, aiding in the formation of complex molecular structures.
Mechanism of Action
The mechanism of action of potassium bis(trimethylsilyl)amide involves its ability to act as a strong base. The compound deprotonates weak acids, forming the corresponding anions. This deprotonation is facilitated by the high solubility of the compound in organic solvents and its ability to form stable complexes with various substrates .
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Similar in structure and function, but with lithium as the cation.
Sodium bis(trimethylsilyl)amide: Another similar compound with sodium as the cation.
Uniqueness
Potassium bis(trimethylsilyl)amide is unique due to its high solubility in organic solvents and its ability to act as a strong, non-nucleophilic base. This makes it particularly useful in reactions where other bases might interfere with the reaction intermediates .
Properties
CAS No. |
56859-17-7 |
|---|---|
Molecular Formula |
C3H9KSi |
Molecular Weight |
112.29 g/mol |
IUPAC Name |
potassium;trimethylsilanide |
InChI |
InChI=1S/C3H9Si.K/c1-4(2)3;/h1-3H3;/q-1;+1 |
InChI Key |
KBUVKXZWRHGWPP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si-](C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
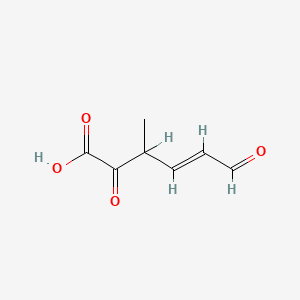


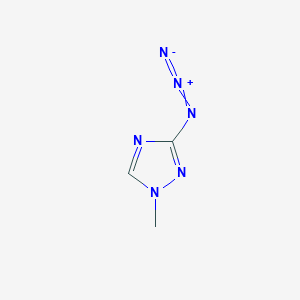
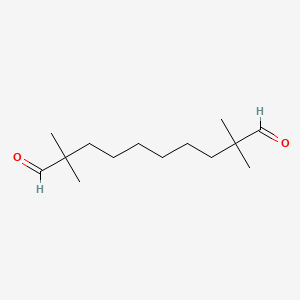

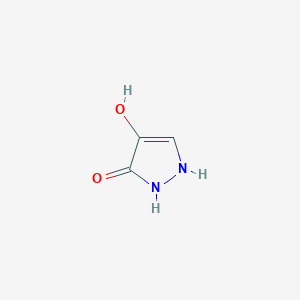
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)

